
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Übersicht
Beschreibung
5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, or MTPTQ, is a compound of the quinazolinone family, a group of heterocyclic compounds with a wide range of applications in chemistry and pharmacology. It is a structural isomer of the drug methotrexate, and has been studied for its potential use as an anti-cancer agent. MTPTQ has been synthesized using a variety of methods, including the Biginelli reaction, the Vilsmeier-Haack reaction, and the Ugi reaction. Its mechanism of action and biochemical and physiological effects have been investigated, and the compound has been found to have a range of advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticonvulsant Activities
- Antimicrobial and Anticonvulsant Properties : Derivatives of 2-thioxoquinazolin-4(3H)-one, including the 5-Methyl-3-phenyl variant, have shown promising antimicrobial and anticonvulsant activities. Studies have demonstrated that certain derivatives exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds in this class have displayed potent anticonvulsant activity, suggesting their potential in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Characterization
- Synthetic Methodologies : The synthesis of novel derivatives of 5-Methyl-3-phenyl-2-thioxoquinazolin-4(1H)-one has been extensively explored. Researchers have developed methods for synthesizing azomethine derivatives, providing a library of compounds with varied structures. These synthetic pathways are significant for further exploration of the compound's applications (Saeed, Mahmood, & Flörke, 2014).
Antibacterial Activity
- Potential in Antibacterial Treatment : The antibacterial activity of certain derivatives of 5-Methyl-3-phenyl-2-thioxoquinazolin-4(1H)-one has been confirmed, with studies showing significant activity against a range of bacterial strains. This highlights the compound's potential use in developing new antibacterial agents (Osarumwense, 2022).
Eco-Friendly Synthesis
- Green Chemistry Approaches : Eco-friendly synthesis methods for 3-substituted-2-thioxoquinazolin-4(1H)-ones have been developed, emphasizing environmentally friendly and sustainable chemistry practices. Such methods aim to reduce the environmental impact of chemical synthesis (Molnar, Klenkar, & Tarnai, 2017).
Chalcogenation and Electrophilic Cyclization
- Advanced Chemical Reactions : Research has explored the electrophilic intramolecular cyclization of derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This process is crucial for the synthesis of biologically active substances, revealing the compound's versatility in organic synthesis (Kut et al., 2021).
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)14(18)17(15(19)16-12)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCHTXWAPAEDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561850 | |
| Record name | 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117106-06-6 | |
| Record name | 5-Methyl-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



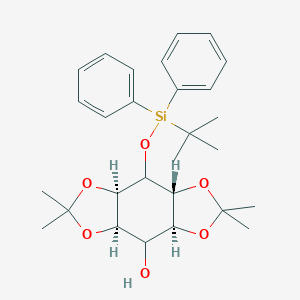


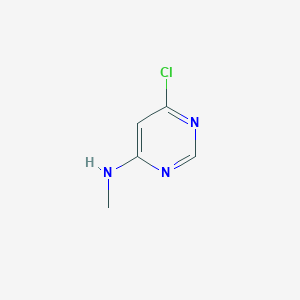



![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
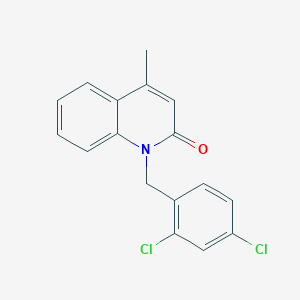
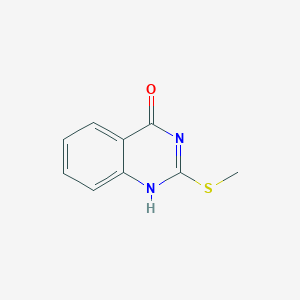
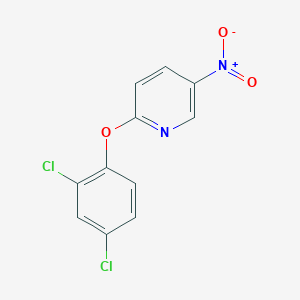

![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)
